N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as methoxy, thiophene, and trifluoromethyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors, such as 5-aminopyrazole and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution or radical addition reactions using trifluoromethylating agents like CF3I or Togni’s reagent.
Formation of the Carboxamide Group: The final step involves the amidation of the carboxylic acid derivative with 2,4-dimethoxyaniline under dehydrating conditions, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-CPBA or KMnO4.
Reduction: Reduction of the nitro or carbonyl groups can be achieved using reducing agents like NaBH4 or LiAlH4.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, KMnO4
Reducing Agents: NaBH4, LiAlH4
Coupling Reagents: Pd(PPh3)4, CuI for cross-coupling reactions
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring
Reduction: Amines or alcohols from nitro or carbonyl groups
Substitution: Various substituted derivatives on the phenyl ring
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has shown potential as an inhibitor of certain enzymes and receptors. It is studied for its effects on cellular pathways and its potential as a therapeutic agent.
Medicine
In medicine, this compound is being investigated for its potential use in treating various diseases, including cancer and inflammatory conditions. Its ability to modulate specific biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
N-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the thiophene group, potentially altering its reactivity and interaction with biological targets.
N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-pyrazolo[1,5-a]pyrimidine: Lacks the carboxamide group, which may influence its solubility and pharmacokinetic properties.
Uniqueness
The presence of the trifluoromethyl group in N-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide enhances its lipophilicity and metabolic stability, making it unique compared to similar compounds. Additionally, the combination of methoxy, thiophene, and trifluoromethyl groups contributes to its distinct chemical and biological properties, potentially offering advantages in therapeutic applications.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3S/c1-29-11-5-6-12(15(8-11)30-2)25-19(28)14-10-18-24-13(16-4-3-7-31-16)9-17(20(21,22)23)27(18)26-14/h3-10H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIZMRQOOLAMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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